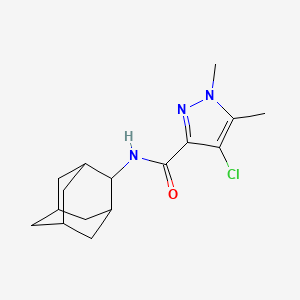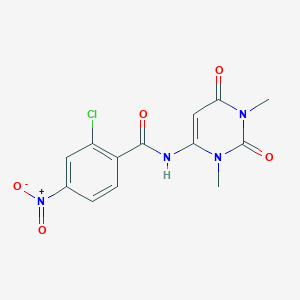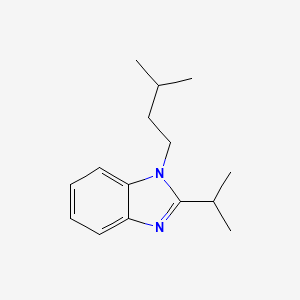
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of adamantane derivatives and has been found to possess several interesting properties that make it a promising candidate for various research applications.
Mecanismo De Acción
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide acts as an agonist for the metabotropic glutamate receptor, which is a G protein-coupled receptor that is involved in several important physiological processes. When N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide binds to this receptor, it activates a signaling cascade that ultimately leads to the modulation of synaptic plasticity and other physiological processes.
Biochemical and Physiological Effects:
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been found to modulate several important physiological processes, including synaptic plasticity, learning, and memory. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is its selectivity for the metabotropic glutamate receptor, which makes it a useful tool for studying the physiological processes that are modulated by this receptor. However, one of the limitations of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is its relatively low potency, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide. One possible direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another possible direction is to investigate its potential as a tool for studying the physiological processes that are modulated by the metabotropic glutamate receptor. Finally, further research could be conducted to improve the potency and selectivity of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, which could make it a more useful tool for scientific research.
Métodos De Síntesis
The synthesis of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 2-adamantanone with hydrazine hydrate, followed by the addition of chloroacetyl chloride and 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide. The resulting product is then purified through recrystallization to obtain pure N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the major applications of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is in the field of neuroscience, where it is used as a selective agonist for the metabotropic glutamate receptor. N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been found to modulate the activity of this receptor, which is involved in several important physiological processes, including synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
N-(2-adamantyl)-4-chloro-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c1-8-13(17)15(19-20(8)2)16(21)18-14-11-4-9-3-10(6-11)7-12(14)5-9/h9-12,14H,3-7H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDCAWFRXZOHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2C3CC4CC(C3)CC2C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5756078.png)


![2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)

![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)


![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)